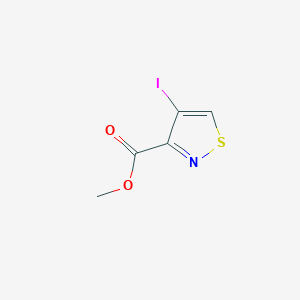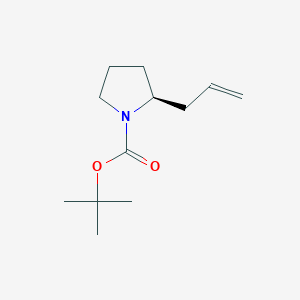
N-(4-nitrophenyl)thiophene-2-carboxamide
Overview
Description
N-(4-nitrophenyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C11H8N2O3S . It has a molecular weight of 248.26 g/mol . The IUPAC name for this compound is N-(4-nitrophenyl)thiophene-2-carboxamide .
Synthesis Analysis
The synthesis of N-(4-nitrophenyl)thiophene-2-carboxamide and similar compounds often involves the cyclization of precursor compounds in the presence of alcoholic sodium ethoxide . The yield of the synthesis process can be as high as 88% .Molecular Structure Analysis
The molecular structure of N-(4-nitrophenyl)thiophene-2-carboxamide includes a thiophene ring attached to a carboxamide group . The compound also contains a nitrophenyl group . The InChI representation of the molecule isInChI=1S/C11H8N2O3S/c14-11(10-2-1-7-17-10)12-8-3-5-9(6-4-8)13(15)16/h1-7H,(H,12,14) . Physical And Chemical Properties Analysis
N-(4-nitrophenyl)thiophene-2-carboxamide has several computed properties. It has a molecular weight of 248.26 g/mol and a XLogP3-AA value of 2.6 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 103 Ų .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as N-(4-nitrophenyl)thiophene-2-carboxamide, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that N-(4-nitrophenyl)thiophene-2-carboxamide could potentially be used in the development of new anti-inflammatory drugs.
Antimicrobial Properties
Thiophene derivatives also show antimicrobial properties . This indicates that N-(4-nitrophenyl)thiophene-2-carboxamide could be used in the development of new antimicrobial agents.
Anticancer Properties
Thiophene derivatives have been found to exhibit anticancer properties . This suggests that N-(4-nitrophenyl)thiophene-2-carboxamide could potentially be used in the development of new anticancer drugs.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry . N-(4-nitrophenyl)thiophene-2-carboxamide could potentially be used in various industrial applications.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that N-(4-nitrophenyl)thiophene-2-carboxamide could have applications in the field of material science.
Antiviral Properties
Some thiophene derivatives have been found to interfere with the viral replication potential of helicase, making them efficient inhibitors of SARS CoV-2 helicase . This suggests that N-(4-nitrophenyl)thiophene-2-carboxamide could potentially be used in the development of new antiviral drugs.
Corrosion Inhibitors
Thiophene derivatives are used as corrosion inhibitors . This indicates that N-(4-nitrophenyl)thiophene-2-carboxamide could be used in the development of new corrosion inhibitors.
Mechanism of Action
Target of Action
The primary targets of N-(4-nitrophenyl)thiophene-2-carboxamide are Pantothenate Kinase (PanK) and CTP synthetase (PyrG) . These enzymes are essential for RNA, DNA, and Lipids biosynthesis pathways .
Mode of Action
N-(4-nitrophenyl)thiophene-2-carboxamide is a prodrug that is activated by EthA monooxygenase . The active metabolite of this compound inhibits the activities of PyrG and PanK . This inhibition disrupts the normal functioning of these enzymes, leading to a halt in the growth of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of PyrG and PanK affects the RNA, DNA, and Lipids biosynthesis pathways . These pathways are crucial for the growth and survival of Mycobacterium tuberculosis. By inhibiting these enzymes, the compound disrupts these pathways, thereby inhibiting the growth of the bacteria .
Pharmacokinetics
As a prodrug, it is activated by etha monooxygenase, suggesting that it undergoes metabolic transformation in the body .
Result of Action
The result of the action of N-(4-nitrophenyl)thiophene-2-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the activities of PyrG and PanK, the compound disrupts crucial biochemical pathways, leading to a halt in the growth of the bacteria .
properties
IUPAC Name |
N-(4-nitrophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c14-11(10-2-1-7-17-10)12-8-3-5-9(6-4-8)13(15)16/h1-7H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSWAPGVSPAXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275039 | |
| Record name | N-(4-Nitrophenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)thiophene-2-carboxamide | |
CAS RN |
39880-88-1 | |
| Record name | N-(4-Nitrophenyl)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39880-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Nitrophenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133735.png)



![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)



